Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 1065074-65-8 . It has a molecular weight of 268.72 and its IUPAC name is methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) . This indicates the presence of a methyl group (CH3), a 2-amino group (NH2), a 4-chlorophenyl group (C6H4Cl), a thiazole ring, and a carboxylate group (COO-) in the molecule .Physical And Chemical Properties Analysis
The compound appears as a pale cream to cream to yellow to pale brown color . It has a melting point range of 165.0-171.0°C . The compound is in the form of crystals or powder or crystalline powder . The assay (Non-aqueous acid-base Titration) is ≥97.5 to ≤102.5% .Scientific Research Applications
Antiviral Applications
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate and its analogues have been explored for their potential antiviral activities. A study by Mayhoub et al. (2011) synthesized third-generation analogues of this compound, testing their efficacy against the yellow fever virus. These analogues showed promising antiviral potencies, improved therapeutic indices, and better metabolic stabilities compared to their predecessors.
Synthesis and Derivative Applications
The molecule has been utilized as a starting point for the synthesis of various derivatives. For instance, Dovlatyan et al. (2004) detailed the acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives, leading to the creation of new compounds with potential therapeutic applications.
Anti-Inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic properties. Attimarad & Bagavant (1999) synthesized new derivatives showing significant anti-inflammatory and analgesic activities in their study.
Corrosion Inhibition
In the field of materials science, derivatives of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate have been evaluated for their role in corrosion inhibition. El aoufir et al. (2020) studied its inhibitive and adsorption behavior on mild steel corrosion in HCl, finding that these compounds effectively inhibited corrosion.
Antimicrobial Agents
Another application is in the synthesis of antimicrobial agents. Sah et al. (2014) synthesized derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which displayed moderate antimicrobial activity.
Molecular Structure Studies
The molecular structure and properties of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate derivatives have been a subject of research as well. Heydari et al. (2016) conducted a study on the crystal structures of some new 2-(Diphenylamino)-4,5-Disubstituted Thiazole Derivatives, contributing to the understanding of their chemical properties.
Safety And Hazards
Future Directions
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, “Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” and its derivatives could potentially be developed as potent anticancer agents in the future .
properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHPRRHAKGZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674637 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | |
CAS RN |
1065074-65-8 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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